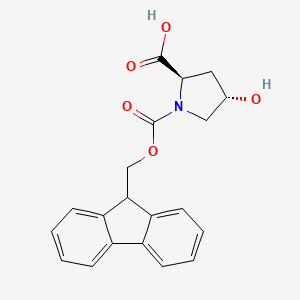

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of Fmoc-trans-4-Hydroxy-D-proline are proteins, particularly collagen and non-collagen proteins . It plays a significant role in the post-translational hydroxylation of these proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation .

Mode of Action

Fmoc-trans-4-Hydroxy-D-proline interacts with its targets by forming trans-4-hydroxy-L-proline residues. This interaction regulates the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .

Biochemical Pathways

Fmoc-trans-4-Hydroxy-D-proline affects several biochemical pathways. It is involved in the trans-4-hydroxy-L-proline oxidase pathway, where it is catabolized to glycine . It is also involved in the trans-3-hydroxy-L-proline dehydratase pathway, where it is degraded to ornithine and glutamate . These pathways help conserve dietary and endogenously synthesized proline and arginine .

Result of Action

The action of Fmoc-trans-4-Hydroxy-D-proline results in the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes . It also contributes to cell survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Biochemische Analyse

Biochemical Properties

Fmoc-trans-4-Hydroxy-D-proline plays a significant role in biochemical reactions. It is formed from the post-translational hydroxylation of proteins, primarily collagen . This compound interacts with various enzymes and proteins, including protein kinases B and DYRK1A, eukaryotic elongation factor 2, and hypoxia-inducible transcription factor . These interactions regulate their phosphorylation and catalytic activation, contributing to cell signaling in animal cells .

Cellular Effects

Fmoc-trans-4-Hydroxy-D-proline influences various types of cells and cellular processes. It plays a crucial role in regulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also impacts cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Fmoc-trans-4-Hydroxy-D-proline exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of Fmoc-trans-4-Hydroxy-D-proline residues in certain proteins plays an important role in regulating their phosphorylation and catalytic activation .

Metabolic Pathways

Fmoc-trans-4-Hydroxy-D-proline is involved in several metabolic pathways. In animals, most of the collagen-derived Fmoc-trans-4-Hydroxy-D-proline is catabolized to glycine via the Fmoc-trans-4-Hydroxy-D-proline oxidase pathway .

Transport and Distribution

It is known that this compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .

Subcellular Localization

It is known that this compound is a primary constituent of collagen, which is a major component of connective tissues .

Eigenschaften

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2852009.png)

![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)

![8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852012.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2852020.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2852027.png)